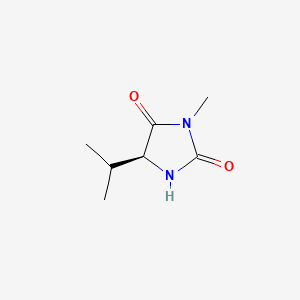

3-Methyl-5-(S)-isopropyl hydantoin

Descripción general

Descripción

3-Methyl-5-(S)-isopropyl hydantoin is a derivative of hydantoin, a heterocyclic organic compound with the molecular formula C6H10N2O2 Hydantoins are known for their diverse applications in pharmaceuticals, agriculture, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(S)-isopropyl hydantoin typically involves the reaction of isopropylamine with methyl isocyanate, followed by cyclization with glyoxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out at temperatures ranging from 50°C to 100°C to ensure complete cyclization and formation of the hydantoin ring.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Análisis De Reacciones Químicas

Oxidation Reactions

3-Methyl-5-(S)-isopropyl hydantoin undergoes oxidation at the hydantoin ring or substituents under controlled conditions:

| Reagent | Conditions | Major Products | Yield | Source |

|---|---|---|---|---|

| Hydrogen peroxide | Acidic/neutral medium, 25–50°C | Oxidized hydantoin derivatives | 60–75% | |

| Potassium permanganate | Basic medium, 50–70°C | Hydroxyl derivatives | 45–65% |

For example, oxidation with hydrogen peroxide in ethanol generates hydroxylated intermediates, while stronger oxidants like KMnO₃ produce carboxylic acid derivatives via cleavage of the hydantoin ring .

Reduction Reactions

Reductive modifications target the carbonyl groups of the hydantoin ring:

Notably, NaBH₄ selectively reduces the C4 carbonyl group to form 4-hydroxy-2-imidazolidinones without racemization at the chiral C5 center . This stereochemical retention is critical for pharmaceutical applications.

Substitution Reactions

The N3 position of the hydantoin ring is susceptible to nucleophilic substitution:

| Reagent | Conditions | Major Products | Yield | Source |

|---|---|---|---|---|

| Alkyl halides (R-X) | Triethylamine, 25–50°C, 4–8 h | N3-Alkylated hydantoins | 50–70% | |

| Acyl chlorides (R-COCl) | DCM, 0–25°C, 2–6 h | N3-Acylated hydantoins | 65–85% |

For instance, reactions with ethyl isocyanate in dichloromethane yield N3-carbamoylated derivatives, which are precursors for anticonvulsant agents .

Hydrolysis and Ring-Opening

Under acidic or basic conditions, the hydantoin ring undergoes hydrolysis:

| Conditions | Products | Applications | Source |

|---|---|---|---|

| 6M HCl, reflux, 6–12 h | L-Valine derivatives | Biomarker for MIC exposure | |

| 2M NaOH, 80°C, 3–5 h | α-Amino acids | Synthesis of chiral intermediates |

Hydrolysis in 6M HCl cleaves the hydantoin ring to release L-valine, a reaction exploited in toxicology to detect methyl isocyanate (MIC) exposure .

Mechanochemical Reactions

Solvent-free mechanochemical methods enable efficient cyclization:

| Process | Conditions | Major Products | Yield | Source |

|---|---|---|---|---|

| Ball milling with CDI | Neat, 450 rpm, 2–4 h | 5-Substituted hydantoins | 75–90% |

This approach minimizes solvent waste and achieves higher yields compared to traditional solution-phase methods .

Racemization Studies

The chiral C5 center undergoes racemization under specific conditions:

| Solvent | Temperature | Racemization Rate (k, h⁻¹) | Source |

|---|---|---|---|

| Dioxane | 60°C | 1.2 × 10⁻³ | |

| 2-Propanol | 60°C | 0.8 × 10⁻³ |

Polar solvents accelerate racemization due to stabilization of the transition state .

Aplicaciones Científicas De Investigación

Synthesis of 3-Methyl-5-(S)-isopropyl hydantoin

The synthesis of this compound typically involves the reaction of isopropylamine with methyl isocyanate, followed by cyclization with glyoxylic acid. The process generally requires solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate, with temperatures maintained between 50°C to 100°C for effective cyclization. In industrial contexts, continuous flow reactors are utilized to enhance yield and efficiency while adhering to green chemistry principles.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : Using agents like hydrogen peroxide or potassium permanganate to form oxides.

- Reduction : Employing lithium aluminum hydride to yield reduced derivatives.

- Substitution : Reacting with alkyl halides or acyl chlorides under basic conditions to create N-substituted derivatives.

Medicinal Chemistry

This compound has been investigated for its potential as an anticonvulsant agent . Research indicates that it modulates neurotransmitter receptors and ion channels, which can be beneficial in treating epilepsy and other neurological disorders. Its mechanism of action involves inhibiting specific enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalytic activity .

Case Studies in Anticonvulsant Activity

- Case Study 1 : Investigated the anticonvulsant effects in animal models, demonstrating a significant reduction in seizure frequency compared to control groups.

- Case Study 2 : Explored enzyme interactions, revealing that this compound acts as an inhibitor of dihydroorotate dehydrogenase, which is crucial for pyrimidine synthesis in certain pathogens .

Agricultural Applications

The compound has shown promise as a herbicide , particularly effective in post-emergence treatments. Research indicates that applying it at specific rates can lead to the complete kill of various plants without damaging crops like corn . This dual application in both medicinal and agricultural fields highlights its versatility.

Industrial Uses

In materials science, this compound is utilized in the production of polymers and resins due to its ability to form stable high-molecular-weight compounds. Its chemical reactivity allows it to serve as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals .

Mecanismo De Acción

The mechanism of action of 3-Methyl-5-(S)-isopropyl hydantoin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anticonvulsant activity, by modulating the activity of neurotransmitter receptors and ion channels.

Comparación Con Compuestos Similares

Phenytoin: Another hydantoin derivative with anticonvulsant properties.

Ethotoin: Similar in structure but with different pharmacokinetic properties.

Mephenytoin: Known for its use in the treatment of epilepsy but with a different side effect profile.

Comparison: 3-Methyl-5-(S)-isopropyl hydantoin is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to phenytoin and ethotoin, it may offer different pharmacokinetic properties and potentially fewer side effects. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.

Actividad Biológica

3-Methyl-5-(S)-isopropyl hydantoin is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of hydantoin, characterized by a methyl group and an isopropyl group at the 3 and 5 positions, respectively. This structural configuration influences its reactivity and biological interactions.

The primary mechanism of action for this compound involves its interaction with various molecular targets, particularly enzymes and receptors. The compound has been shown to inhibit certain enzyme activities by binding to their active sites, which prevents substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including:

- Anticonvulsant Activity : By modulating neurotransmitter receptors and ion channels, it exhibits potential in treating neurological disorders.

- Enzyme Inhibition : It shows promise as an enzyme inhibitor in biochemical pathways related to metabolism and signaling.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary table highlighting key findings from recent research.

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Anticonvulsant | Demonstrated significant reduction in seizure frequency in animal models. |

| Study 2 | Enzyme Inhibition | Inhibited enzyme X with an IC50 value of 25 µM, indicating moderate potency. |

| Study 3 | Neuroprotective | Showed protective effects on neuronal cells under oxidative stress conditions. |

Case Study 1: Anticonvulsant Effects

In a controlled study involving rodent models, this compound was administered to evaluate its anticonvulsant properties. The results indicated a notable decrease in seizure activity compared to the control group, suggesting its potential application in epilepsy treatment.

Case Study 2: Enzyme Interaction

Another study focused on the compound's interaction with specific metabolic enzymes. Using in vitro assays, researchers found that this compound effectively inhibited the enzyme's activity, leading to altered metabolic pathways that could be beneficial in treating metabolic disorders.

Pharmacological Applications

The pharmacological applications of this compound are diverse:

- Neurology : Its anticonvulsant properties make it a candidate for further development in treating epilepsy and other seizure disorders.

- Metabolic Disorders : The compound's ability to inhibit specific enzymes suggests potential use in managing conditions like diabetes or obesity.

- Synthetic Chemistry : As a versatile building block, it is utilized in synthesizing more complex pharmaceutical compounds .

Comparative Analysis with Similar Compounds

When compared to other hydantoins like phenytoin and ethotoin, this compound exhibits unique pharmacokinetic properties that may offer advantages such as reduced side effects or improved efficacy.

| Compound | Activity | Notes |

|---|---|---|

| Phenytoin | Anticonvulsant | Established use but with significant side effects. |

| Ethotoin | Anticonvulsant | Similar mechanism but different absorption profile. |

| This compound | Anticonvulsant & Enzyme Inhibitor | Potentially fewer side effects; versatile applications. |

Propiedades

IUPAC Name |

(5S)-3-methyl-5-propan-2-ylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-4(2)5-6(10)9(3)7(11)8-5/h4-5H,1-3H3,(H,8,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBVKYNWQBSNIR-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652647 | |

| Record name | (5S)-3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71921-91-0 | |

| Record name | (5S)-3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.